molecular formula C15H14O3S B13425385 Tiaprofenic Acid Methyl Ester

Tiaprofenic Acid Methyl Ester

Cat. No.: B13425385
M. Wt: 274.3 g/mol
InChI Key: LUVJXUXGNTWIHI-UHFFFAOYSA-N
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Description

Tiaprofenic Acid Methyl Ester is a derivative of Tiaprofenic Acid, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class. This compound is primarily used for its anti-inflammatory and analgesic properties, particularly in the treatment of conditions such as rheumatoid arthritis and osteoarthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tiaprofenic Acid Methyl Ester typically involves the esterification of Tiaprofenic Acid with methanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where Tiaprofenic Acid and methanol are combined in the presence of an acid catalyst. The reaction mixture is heated, and the ester is subsequently purified through distillation or crystallization techniques .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or similar reducing agents.

    Substitution: Nucleophiles such as amines or alcohols under suitable conditions.

Major Products:

    Hydrolysis: Tiaprofenic Acid and methanol.

    Reduction: Corresponding alcohol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Tiaprofenic Acid Methyl Ester is unique in its specific chemical structure, which includes a thiophene ring. This structural feature contributes to its distinct pharmacological profile and may offer advantages in terms of efficacy and safety compared to other NSAIDs .

Properties

Molecular Formula

C15H14O3S

Molecular Weight

274.3 g/mol

IUPAC Name

methyl 2-(5-benzoylthiophen-2-yl)propanoate

InChI

InChI=1S/C15H14O3S/c1-10(15(17)18-2)12-8-9-13(19-12)14(16)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

LUVJXUXGNTWIHI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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